

Analytical techniques for the characterization of propylene glycol ethers

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Compound of Interest

Compound Name: *Propylene glycol, allyl ether*

Cat. No.: *B072440*

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An in-depth understanding of the physicochemical properties of propylene glycol ethers is crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the analytical characterization of these compounds, focusing on techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like propylene glycol ethers. It is widely used for purity assessment, identification of isomers, and quantification in various matrices.^{[1][2][3][4]}

Application Note:

GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers high resolution and sensitivity for the analysis of propylene glycol ethers.^{[1][5]} The choice of column is critical, with polar columns like those with polyethylene glycol (PEG) or cyanopropylphenyl stationary phases providing good separation of isomers.^{[6][7][8]} For complex mixtures, a thin film cyanopropyl-based column can offer better resolution and faster run times.^{[6][8]} Sample preparation is often straightforward for pure substances but can involve extraction or derivatization for complex matrices like biological or environmental samples.^{[1][9]}

Quantitative Data Summary

Analyte/Mat rix	Technique	Limit of Detection (LOD) / Limit of Quantificati on (LOQ)	Working Range	Recovery	Reference
Propylene Glycol Monomethyl Ether (PGME) in air	GC/FID	-	0.041 to 10.0 ppm	-	[5] [10]
Dipropylene Glycol Monomethyl Ether (DPGME) in air	GC/FID	-	0.050 to 6.19 ppm	-	[5] [10]
Propylene Glycol Monomethyl Ether Acetate (PMA) in air	GC/FID	-	0.030 to 6.83 ppm	-	[5] [10]
Propylene Glycol Monoethyl Ether in workplace air	GC/FID	LOQ: 0.5 mg/m ³	-	93%	[7] [11]
Propylene Glycol in human plasma	HRGC/MS	1 ppm	-	94-106%	[12]
Propylene Glycol in human serum	HRGC/ECD	0.38 ppm	-	>90%	[12]

Experimental Protocol: Purity Determination of Propylene Glycol Monomethyl Ether (PGME) by GC-FID

This protocol is based on established methods for the purity analysis of propylene glycol ethers.[2][3][4]

1. Sample Preparation:

- For neat samples, dilute an accurately weighed amount of the PGME sample in a suitable solvent like methanol or methylene chloride.
- For samples in a matrix, perform a liquid-liquid extraction with an appropriate solvent.
- Prepare a calibration standard by weighing a known amount of high-purity PGME.[4]
- An internal standard, such as monochlorobenzene, can be added for improved quantification.[4]

2. GC-FID Instrumentation and Parameters:

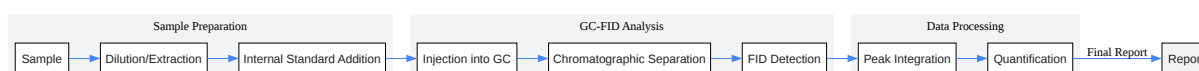
Parameter	Setting
Column	StabilWax (Crossbond polyethylene glycol) or equivalent, 60 m x 0.25 mm ID, 0.50 µm film thickness[7]
Injector	Split/Splitless, 200 °C[7]
Oven Program	90°C (hold 1 min), then ramp at 10°C/min to 200°C[10]
Carrier Gas	Helium, constant flow
Detector	Flame Ionization Detector (FID), 250 °C[7]
Injection Volume	1 µL

3. Data Acquisition and Analysis:

- Inject the prepared sample and standards into the GC.

- Identify the PGME peak based on its retention time compared to the standard.
- Integrate the peak areas of the analyte and the internal standard (if used).
- Calculate the purity of the sample by comparing the peak area of the analyte to the calibration curve.

Experimental Workflow



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Caption: Workflow for GC-FID analysis of propylene glycol ethers.

Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with GC (GC-MS), is a powerful tool for the identification and structural elucidation of propylene glycol ethers and their impurities.^{[1][6]}

Application Note:

GC-MS combines the separation power of GC with the sensitive and specific detection of MS. Electron ionization (EI) is a common ionization technique that generates characteristic fragmentation patterns, which can be used for library matching and identification of unknown compounds.^[6] For quantitative analysis of polypropylene glycol polymers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed, utilizing collision-induced dissociation to generate specific product ions for multiple reaction monitoring (MRM).^[13]

Experimental Protocol: Identification of Impurities in Propylene Glycol Ethers by GC-MS

1. Sample Preparation:

- Prepare the sample as described in the GC protocol. No derivatization is typically required for GC-MS analysis of propylene glycol ethers.

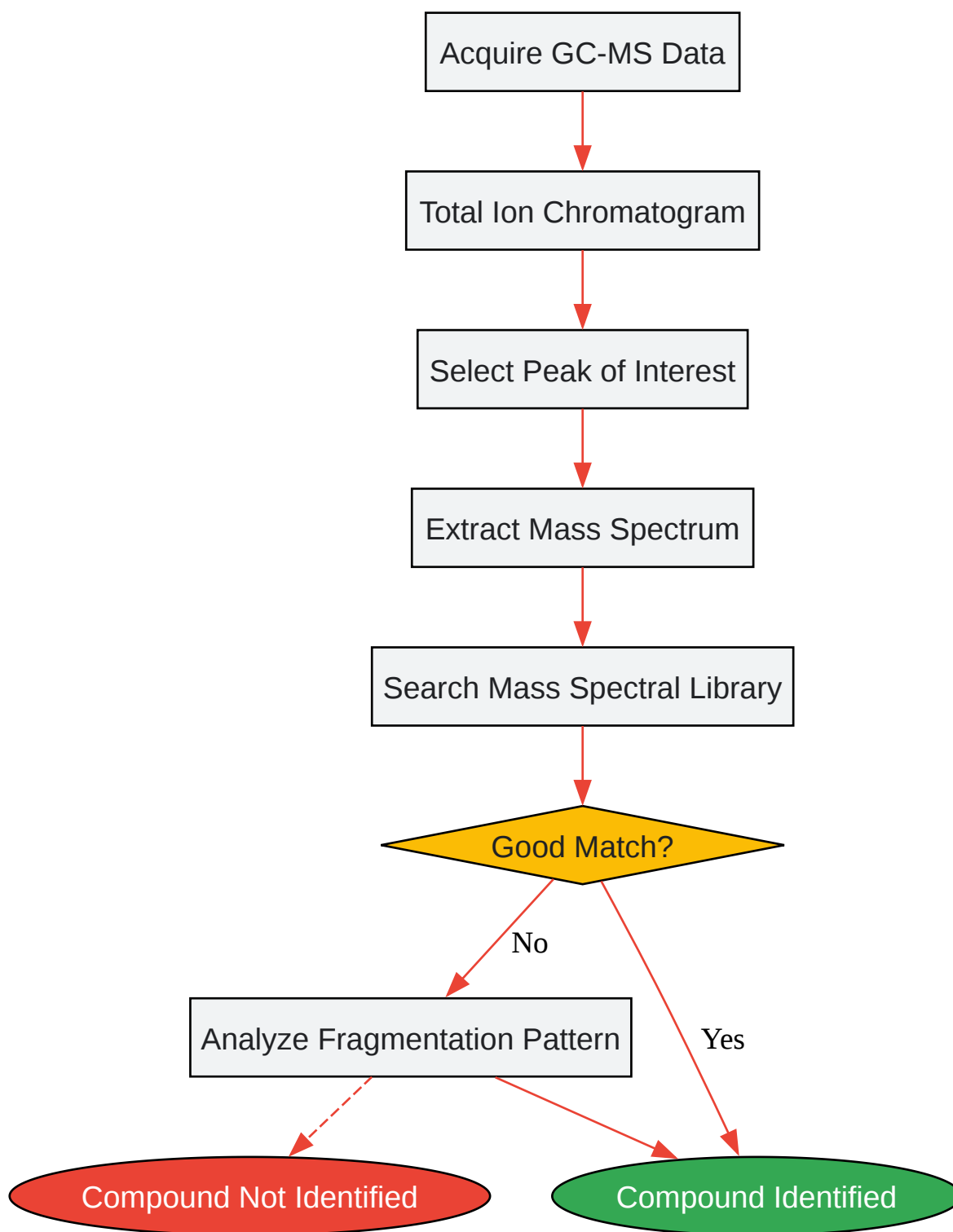
2. GC-MS Instrumentation and Parameters:

Parameter	Setting
GC Column	Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent[6][8]
Injector	Split/Splitless, 250 °C
Oven Program	40 °C (hold 1 min), then ramp at 20 °C/min to 300 °C (hold 2 min)[8]
Carrier Gas	Helium, constant flow
MS Interface Temp	280 °C
Ionization Mode	Electron Ionization (EI), 70 eV
Mass Range	m/z 35-400
Scan Speed	High scan speed to ensure sufficient data points across narrow peaks[6]

3. Data Acquisition and Analysis:

- Acquire the total ion chromatogram (TIC).
- For each peak of interest, extract the mass spectrum.
- Compare the obtained mass spectrum with a reference library (e.g., NIST) for compound identification.[14]
- Analyze the fragmentation pattern to confirm the structure of the compound and its isomers. [15]

Logical Workflow for Compound Identification



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Caption: Decision workflow for compound identification using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable technique for the structural elucidation of propylene glycol ethers, providing detailed information about the molecular structure and the connectivity of atoms.

Application Note:

Proton (^1H) and Carbon-13 (^{13}C) NMR are the most common NMR experiments used for the characterization of propylene glycol ethers. ^1H NMR provides information about the different types of protons and their neighboring atoms, which is useful for distinguishing between isomers.^{[16][17][18][19]} Quantitative NMR (qNMR) can also be used for purity assessment and quantification of components in a mixture without the need for identical reference standards.^[20]

Experimental Protocol: Structural Characterization by ^1H NMR

1. Sample Preparation:

- Dissolve 5-10 mg of the propylene glycol ether sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O) in an NMR tube.
- Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) if required.

2. NMR Instrumentation and Parameters:

Parameter	Setting
Spectrometer	400 MHz or higher
Solvent	CDCl_3 or D_2O
Experiment	^1H (Proton)
Pulse Sequence	Standard single pulse
Number of Scans	16-64 (depending on concentration)
Relaxation Delay	1-5 seconds

3. Data Acquisition and Analysis:

- Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the NMR spectrum.
- Phase the spectrum and perform baseline correction.
- Integrate the signals to determine the relative ratios of different protons.
- Analyze the chemical shifts and coupling constants to elucidate the molecular structure and identify isomers.

Signaling Pathway Diagram (Illustrative)

Caption: Connectivity diagram illustrating NMR J-coupling.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in propylene glycol ethers.

Application Note:

The FTIR spectrum of a propylene glycol ether will show characteristic absorption bands corresponding to O-H stretching (if a free hydroxyl group is present), C-H stretching of alkyl groups, and C-O stretching of the ether and alcohol functionalities.^{[21][22][23]} It is particularly useful for monitoring reactions, identifying the presence of starting materials or byproducts, and for quality control purposes. FTIR can also be used for the quantitative analysis of propylene glycol ether vapors.^{[24][25]}

Quantitative Data for FTIR

Analyte	Technique	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
PGME vapor	FTIR	0.25 ppmv	0.8 ppmv	[24] [25]
2.5 M PGME solution (liquid aliquot)	FTIR	1.1 μL	3.5 μL	[24] [25]

Experimental Protocol: Functional Group Analysis by FTIR

1. Sample Preparation:

- For liquid samples, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
- Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a drop of the liquid is placed directly on the ATR crystal.

2. FTIR Instrumentation and Parameters:

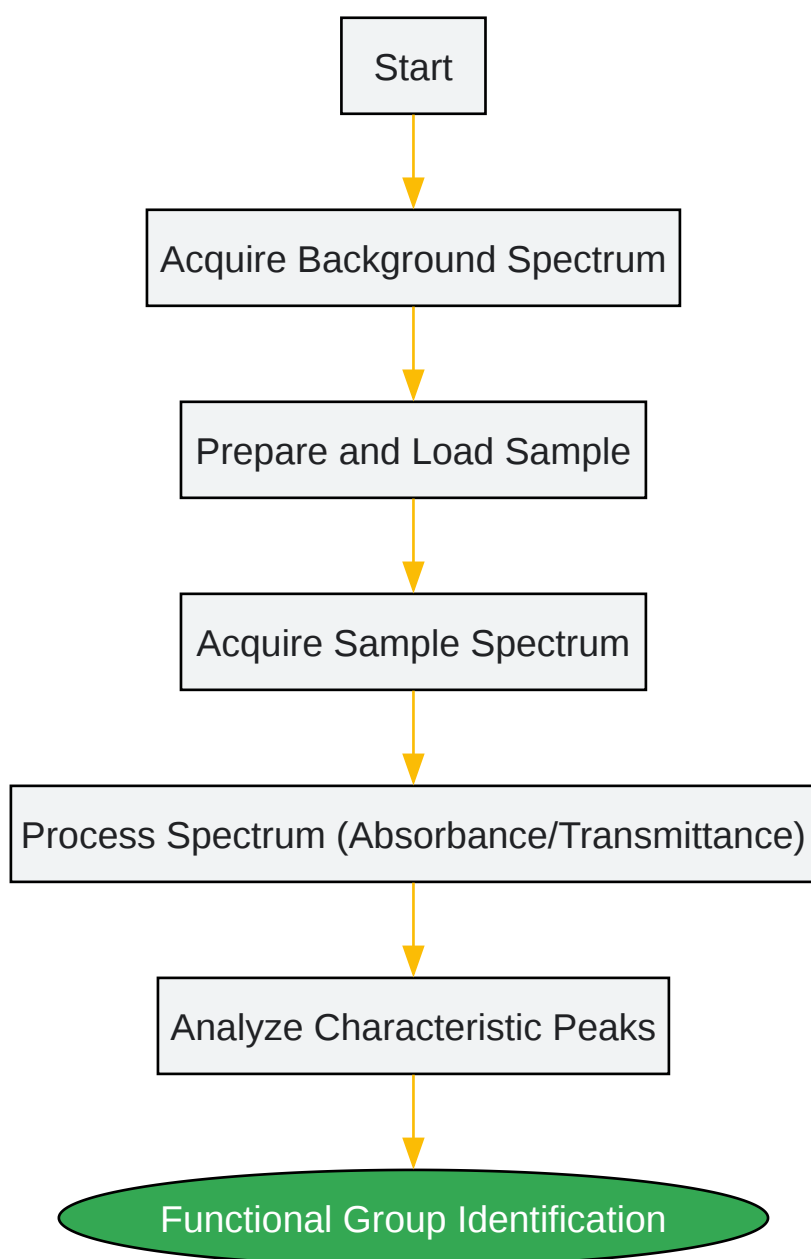
Parameter	Setting
Spectrometer	FTIR spectrometer with a DTGS or MCT detector
Accessory	Transmission (KBr plates) or ATR
Spectral Range	4000 - 400 cm^{-1}
Resolution	4 cm^{-1}
Number of Scans	16-32

3. Data Acquisition and Analysis:

- Acquire a background spectrum of the empty sample compartment or clean ATR crystal.

- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and compare them to reference spectra or correlation charts to confirm the presence of expected functional groups.

FTIR Experimental Workflow



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Caption: Workflow for functional group analysis by FTIR.

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